

physical and chemical properties of Daunorubicin-13C,d3

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Compound of Interest

Compound Name: *Daunorubicin-13C,d3*

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Daunorubicin-13C,d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, as well as the biological mechanisms of **Daunorubicin-13C,d3**. This isotopically labeled compound is a crucial tool in pharmacokinetic and metabolic studies of Daunorubicin, a potent anthracycline antibiotic used in cancer chemotherapy.

Core Physical and Chemical Properties

Daunorubicin-13C,d3 is a stable isotope-labeled version of Daunorubicin, designed for use as an internal standard in quantitative analyses such as mass spectrometry. The incorporation of one carbon-13 atom and three deuterium atoms results in a distinct mass shift, allowing for precise differentiation from the unlabeled drug.

Quantitative Data Summary

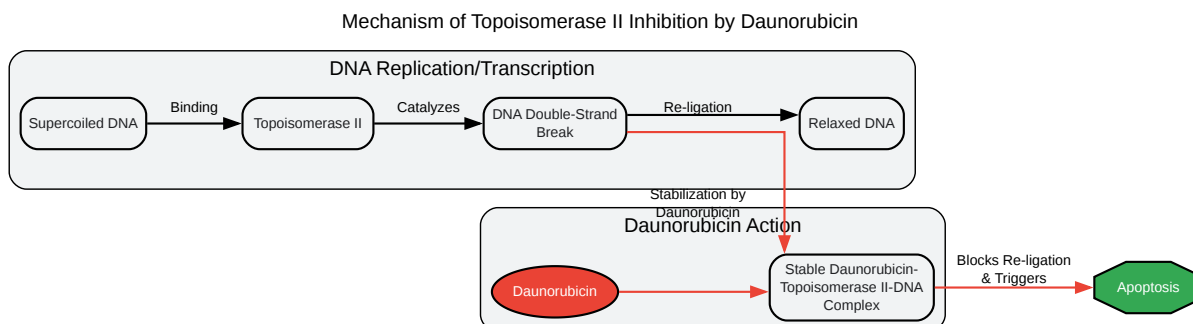
Property	Value	Source(s)
Molecular Formula	C ₂₆ ¹³ CH ₂₆ D ₃ NO ₁₀	[1][2]
Molecular Weight	531.5 g/mol	[3]
Exact Mass	531.20133120 Da	[3]
CAS Number (Unlabeled)	20830-81-3	[3][4]
Appearance	Solid	[1]
Solubility	Slightly soluble in DMSO. Soluble in ethanol (~0.5 mg/ml), and dimethyl formamide (~20 mg/ml). In PBS (pH 7.2), the solubility is approximately 10 mg/ml for the hydrochloride salt.	[1][5]
Melting Point (Unlabeled)	208-209 °C	[6]
Storage	-20°C	[1]
Stability	≥ 4 years at -20°C	[1]

Mechanism of Action and Signaling Pathways

The biological activity of **Daunorubicin-13C,d3** is identical to that of unlabeled Daunorubicin. Its primary mechanisms of action involve the disruption of DNA replication and the induction of programmed cell death (apoptosis) in cancer cells.

DNA Intercalation and Topoisomerase II Inhibition

Daunorubicin intercalates into the DNA double helix, inserting itself between base pairs. This physical distortion of the DNA structure interferes with the function of DNA and RNA polymerases.[7][8] Furthermore, Daunorubicin stabilizes the complex formed between DNA and topoisomerase II, an enzyme crucial for relieving torsional stress during DNA replication.[7][8] [9] By preventing the re-ligation of the DNA strands after they have been cleaved by topoisomerase II, Daunorubicin leads to the accumulation of double-strand breaks, a catastrophic event for the cell that triggers cell cycle arrest and apoptosis.[10]



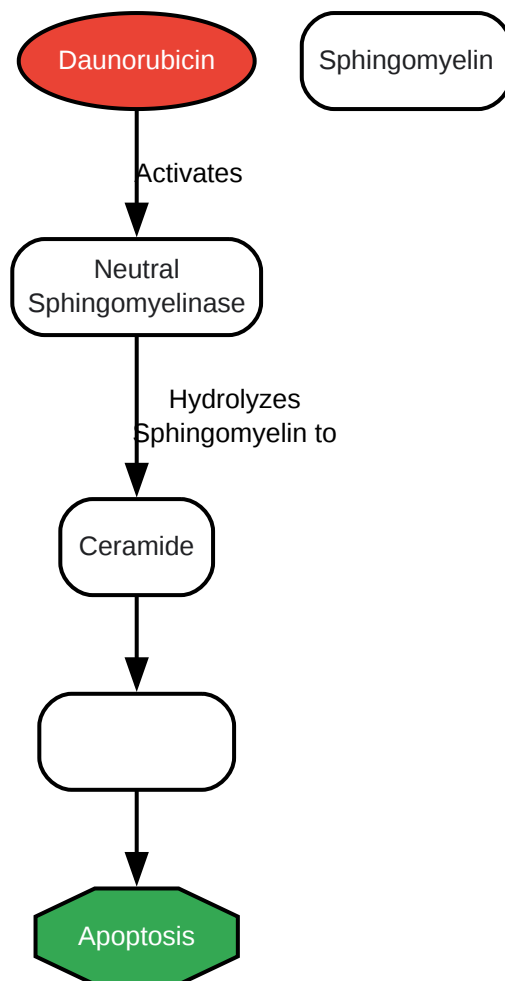
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Daunorubicin stabilizes the DNA-Topoisomerase II complex.

Induction of Apoptosis via the Sphingomyelin-Ceramide Pathway

Daunorubicin is a potent inducer of apoptosis. One of the key signaling cascades it activates is the sphingomyelin-ceramide pathway.[11][12][13] Daunorubicin stimulates the activity of neutral sphingomyelinase, an enzyme that hydrolyzes sphingomyelin in the cell membrane to generate ceramide.[12][13][14] Ceramide acts as a second messenger, initiating a signaling cascade that can involve the activation of the c-Jun N-terminal kinase (JNK) pathway, ultimately leading to the execution of apoptosis.[1] Some studies also suggest that Daunorubicin can stimulate ceramide production through the de novo synthesis pathway via activation of ceramide synthase.[15]

Daunorubicin-Induced Sphingomyelin-Ceramide Pathway



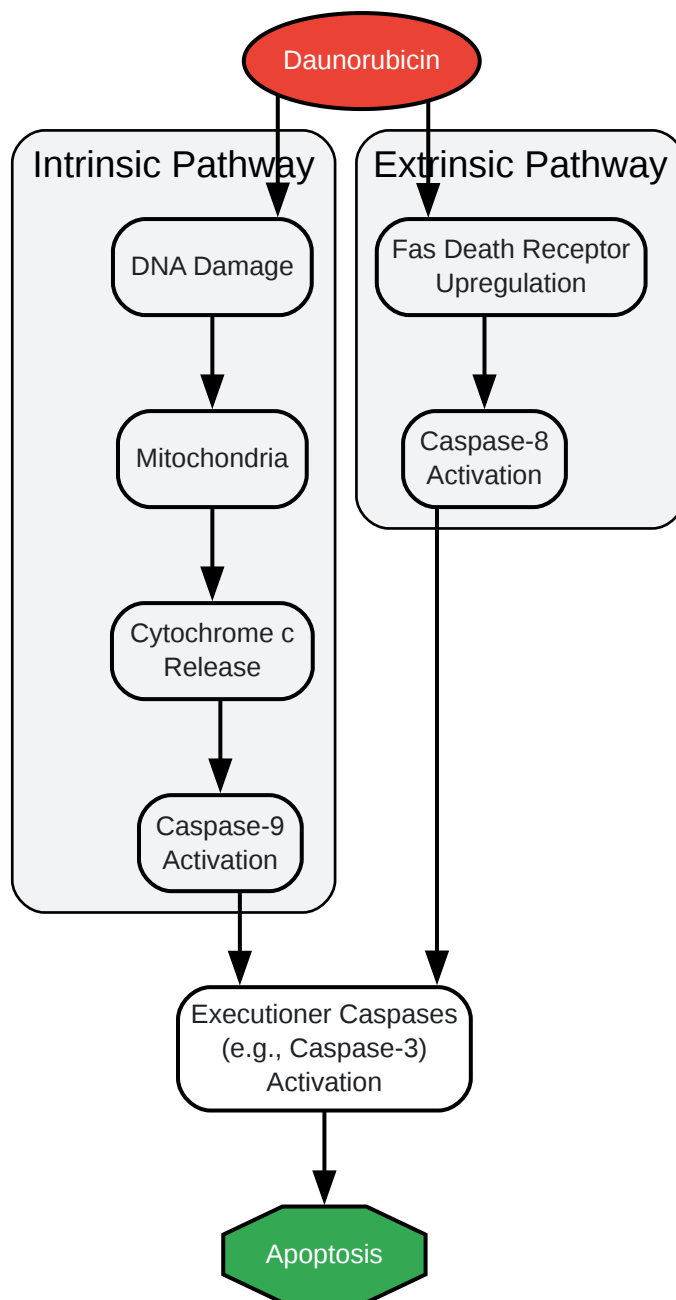
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Daunorubicin activates the pro-apoptotic ceramide pathway.

Intrinsic and Extrinsic Apoptosis Pathways

Daunorubicin can induce apoptosis through both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[16] The intrinsic pathway is often triggered by DNA damage and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the subsequent caspase cascade. The extrinsic pathway can be initiated by the upregulation of death receptors like Fas, which, upon ligand binding, activates caspase-8.[16] Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell. The pro-apoptotic JNK signaling pathway and the pro-survival PI3K/Akt pathway are also modulated by Daunorubicin, with JNK being activated and Akt being inactivated, further pushing the cell towards apoptosis.[17]

Daunorubicin-Induced Apoptosis Pathways



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Daunorubicin triggers both intrinsic and extrinsic apoptosis.

Experimental Protocols

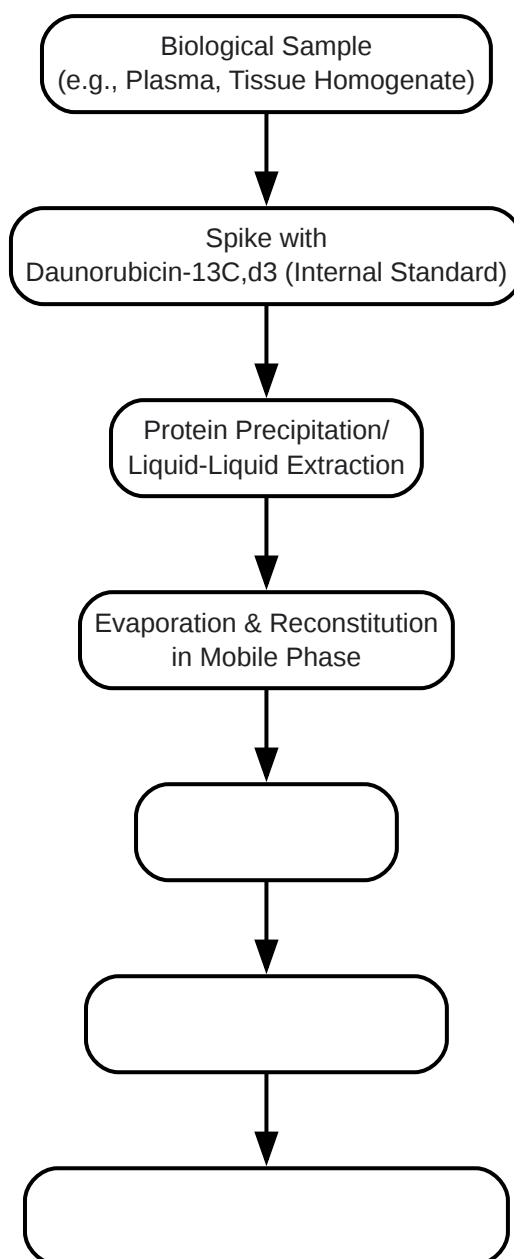
Daunorubicin-13C,d3 is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Daunorubicin in

biological matrices.

General LC-MS/MS Quantification Workflow

The following outlines a general workflow for the use of **Daunorubicin-13C,d3** as an internal standard. Specific parameters will require optimization and validation for the particular matrix and instrumentation used.

General LC-MS/MS Workflow for Daunorubicin Quantification



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Workflow for Daunorubicin quantification using an internal standard.

Representative LC-MS/MS Protocol

1. Sample Preparation:

- To 100 μ L of biological matrix (e.g., plasma), add a known concentration of **Daunorubicin-¹³C,^{d3}** solution as the internal standard.
- Perform protein precipitation by adding a threefold excess of cold acetonitrile.
- Vortex and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for injection.

2. Liquid Chromatography:

- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.
- Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
- Injection Volume: 5-20 μ L.

3. Tandem Mass Spectrometry:

- Ionization: Electrospray ionization (ESI) in the positive ion mode is generally employed.
- Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Daunorubicin and **Daunorubicin-¹³C,^{d3}** are monitored. The transitions will differ by the mass of the isotopic labels.

- **Data Analysis:** The concentration of Daunorubicin in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of Daunorubicin.

Note on Synthesis: The synthesis of isotopically labeled compounds like **Daunorubicin-13C,d3** is a complex process typically involving multiple steps and specialized starting materials. While detailed protocols are often proprietary, the general approach involves introducing the isotopic labels at a late stage of the synthesis of an appropriate precursor or through biosynthetic methods using labeled precursors.^{[18][19]}

Conclusion

Daunorubicin-13C,d3 is an indispensable tool for the accurate quantification of Daunorubicin in preclinical and clinical research. Its physical and chemical properties are well-characterized, and its biological activities mirror those of the parent compound. Understanding the intricate signaling pathways activated by Daunorubicin provides a foundation for the rational design of combination therapies and the development of strategies to overcome drug resistance. The experimental protocols outlined in this guide serve as a starting point for researchers employing this valuable internal standard in their studies.

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